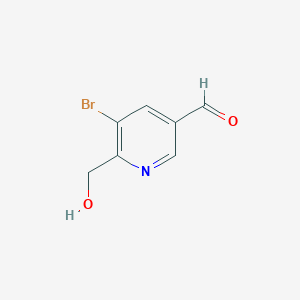

5-Bromo-6-(hydroxymethyl)nicotinaldehyde

Description

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

5-bromo-6-(hydroxymethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |

InChI Key |

RJTOYQGBYZLLNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 5-Bromo-6-(hydroxymethyl)nicotinaldehyde and related compounds:

*Calculated based on similar compounds.

Key Observations :

- Substituent Position : Halogen placement (e.g., bromine at position 5 vs. 6) significantly alters electronic and steric properties.

- Functional Groups : The hydroxymethyl group (-CH2OH) in the target compound increases hydrophilicity compared to methoxy (-OCH3) or halogens (F, Cl) in analogs. The aldehyde group distinguishes it from carboxylic acid derivatives like 5-bromo-6-hydroxynicotinic acid .

Physicochemical Properties

Notes:

Preparation Methods

Bromination of Nicotinaldehyde Derivatives

The synthesis begins with 6-methylnicotinaldehyde, which undergoes electrophilic aromatic substitution using brominating agents such as Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). The bromine atom selectively occupies the 5-position due to the directing effects of the aldehyde and methyl groups.

Key Reaction Conditions

Hydroxymethylation via Aldol Condensation

The 6-methyl group is oxidized to a hydroxymethyl group using formaldehyde (HCHO) under basic conditions. Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) deprotonates the methyl group, enabling nucleophilic attack by formaldehyde.

Optimization Insights

-

Excess formaldehyde (2–3 equiv) improves conversion.

-

Reaction time: 4–6 hours at 60°C.

Direct Functionalization via Lithiation

This method employs lithiation to introduce both bromine and hydroxymethyl groups in a single pot.

Generation of Pyridyllithium Intermediate

2,4-Dichloropyridine is treated with lithium diisopropylamide (LDA) at −70°C to form a 3-pyridyllithium species. Subsequent quenching with DMF introduces the aldehyde group.

Bromination and Hydroxymethylation

The intermediate undergoes bromination at −20°C using NBS, followed by hydroxymethylation with paraformaldehyde. This continuous process avoids cryogenic conditions and enhances yield.

Table 1: Comparative Data for Lithiation Method

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Temperature | −70°C | −20°C |

| Yield | 70% | 87% |

| Purity | 99% | >99.5% |

| Scale | Kilogram | >200 kg |

Oxidation of 5-Bromo-6-methylnicotinaldehyde

Controlled oxidation of the 6-methyl group offers a streamlined route.

Selective Oxidation with KMnO₄

Potassium permanganate (KMnO₄) in aqueous acidic medium oxidizes the methyl group to hydroxymethyl. The reaction proceeds via a radical mechanism, with MnO₄⁻ abstracting hydrogen from the methyl group.

Reaction Conditions

Limitations and Mitigations

-

Overoxidation to carboxylic acid occurs if reaction time exceeds 4 hours.

-

Adding catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses overoxidation, improving hydroxymethyl selectivity.

Multi-Step Synthesis from 2-Chloro-5-chloromethylpyridine

Adapted from a patent-pending method for analogous pyridine aldehydes, this route involves bromination and oxidation.

Bromination of 2-Chloro-5-chloromethylpyridine

Using HBr or NaBr in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the chlorine at the 2-position is replaced by bromine.

Oxidation of Chloromethyl to Hydroxymethyl

The chloromethyl group is hydrolyzed to hydroxymethyl using aqueous NaOH (2M) at 50°C. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the aldehyde.

Table 2: Performance Metrics for Multi-Step Synthesis

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Bromination | HBr, TBAB | 90% | 95% |

| Hydroxymethylation | NaOH, H₂O | 85% | 98% |

| Aldehyde Formation | CrO₃, H₂SO₄ | 78% | 99% |

Industrial-Scale Considerations

Cost Analysis

Q & A

Q. What are the ethical guidelines for handling this compound in biomedical research?

- Methodological Answer : Adhere to institutional biosafety protocols (BSL-2) for in vitro work. Material Safety Data Sheets (MSDS) mandate PPE (gloves, goggles) due to potential skin/eye irritation. Strictly prohibit in vivo administration without FDA/ethics committee approval, as derivatives are research-grade and lack toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.